Cas no 117-68-0 (3'-Guanylic acid)

3'-Guanylic acid structure
3'-Guanylic acid structure
Productnaam:3'-Guanylic acid
CAS-nummer:117-68-0
MF:C10H14N5O8P
MW:363.22062253952
CID:117280
PubChem ID:135398727

3'-Guanylic acid Chemische en fysische eigenschappen

Naam en identificatie

    • 3'-Guanylic acid
    • guanosine 3'-(dihydrogen phosphate)
    • 2-amino-9-(3-O-phosphonopentofuranosyl)-3,9-dihydro-6H-purin-6-one
    • guanylic acid
    • Guo-3'-P
    • Chebi:28072
    • Guanosine-3'-phosphoric acid
    • Guanosine 3'-phosphoric acid
    • Gp
    • 117-68-0
    • guanosine 3'-phosphate
    • C06193
    • DTXSID70904627
    • 6H-Purin-6-one, 2-amino-1,9-dihydro-9-(3-O-phosphono-beta-D-ribofuranosyl)-
    • SCHEMBL94114
    • Q27103490
    • EINECS 204-202-1
    • [(2R,3S,4R,5R)-5-(2-amino-6-hydroxypurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
    • 3'-GMP
    • GUANOSINE-3'-MONOPHOSPHATE
    • guanosine 3/'-(dihydrogen phosphate)
    • 3'-GUANYLIC ACID [MI]
    • DB03315
    • Guanosine 3'-monophosphate
    • [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
    • GuanylsA currencyure
    • ZDPUTNZENXVHJC-UUOKFMHZSA-N
    • [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl] dihydrogen phosphate
    • 839SG0O89X
    • UNII-839SG0O89X
    • 3GP
    • GUANYLIC ACID [WHO-DD]
    • Inchi: InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-5(17)6(3(1-16)22-9)23-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/p-2/t3-,5-,6-,9-/m1/s1
    • InChI-sleutel: ZDPUTNZENXVHJC-UUOKFMHZSA-L
    • LACHT: OC[C@H]1O[C@@H](N2C=NC3C(N=C(NC2=3)N)=O)[C@H](O)[C@@H]1OP([O-])(=O)[O-]

Berekende eigenschappen

  • Exacte massa: 363.05812
  • Monoisotopische massa: 363.05799942g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 4
  • Complexiteit: 598
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -3.5
  • Topologisch pooloppervlak: 202Ų

Experimentele eigenschappen

  • PSA: 201.75

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